molecular formula C4H12BF4N B147494 Tetramethylammonium tetrafluoroborate CAS No. 661-36-9

Tetramethylammonium tetrafluoroborate

Cat. No.: B147494
CAS No.: 661-36-9
M. Wt: 160.95 g/mol
InChI Key: XWFABLFRYCHILB-UHFFFAOYSA-N
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Description

Tetramethylammonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C4H12BF4N and its molecular weight is 160.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Capacitor Applications

  • Electric Double-Layer Capacitors (EDLCs): TMATFB increases the capacitance of EDLCs by improving the ion accumulation in the pores of activated carbon electrodes. This results in high-performance capacitors (Nambu et al., 2013).
  • Novel Ionic Liquids for Electrochemical Capacitors: TMATFB forms ionic liquids with wide potential windows and high ionic conductivity, making them useful in electrochemical capacitors (Sato et al., 2004).
  • Improving Capacitance in Electrochemical Double Layer Capacitors: TMATFB, being a small quaternary ammonium ion, enhances the performance of EDLCs by increasing the adsorbed ionic density (Park & Kim, 2017).

Catalysis and Synthesis

  • Catalysis in Epoxidation Reactions: TMATFB is used as a stabilizing agent in the synthesis of CoFe Prussian blue analogue nanoparticles, which show superior catalytic activity in the epoxidation of styrene compared to those prepared in aqueous solution (Wang et al., 2015).
  • Cross-Coupling Reactions: TMATFB serves as a reactive electrophile in palladium-catalyzed cross-coupling with aryl Grignard reagents (Reeves et al., 2010).
  • Methylation of Various Compounds: It's used as a methylating agent for amides, indoles, pyrroles, imidazoles, alcohols, and thiols (Cheng et al., 2019).

Miscellaneous Applications

  • Hydrolysis Studies: Research on the hydrolysis of tetrafluoroborate in ionic liquid–water mixtures has been conducted to understand its stability and reactivity (Saihara et al., 2016).
  • Polymer Synthesis: TMATFB has been used as an initiator for the ring opening polymerization of α-N-carboxyanhydrides, enabling the synthesis of polyglutamates with controlled properties for biomedical applications (Conejos-Sánchez et al., 2013).
  • Characterization of Chlorogenic Acids: It has been employed for the characterization of chlorogenic acids in food chemistry (Clifford et al., 1989).

Safety and Hazards

Tetramethylammonium tetrafluoroborate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, it is advised to rinse with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

Tetramethylammonium tetrafluoroborate is a biochemical reagent

Mode of Action

It is known to be used in the catalytic reduction of 1,6-dihalohexanes by nickel (i) salen . It’s also used as a supporting electrolyte in various electrochemical processes .

Biochemical Pathways

It is used in the synthesis of conjugated oligomers via electrochemical polymerization , indicating that it may play a role in the formation of these complex structures.

Result of Action

It’s known to be used in the fabrication of high-performance supercapacitors , suggesting that it may have significant effects on the electrical properties of these devices.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it’s soluble in hot water , which could influence its behavior in aqueous environments.

Biochemical Analysis

Biochemical Properties

Tetramethylammonium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the field of electrochemistry. It is often used as an electrolyte in electrochemical cells and as a catalyst in organic synthesis reactions. In biochemical reactions, this compound interacts with various enzymes and proteins, facilitating the transfer of ions and electrons. For example, it can interact with enzymes involved in redox reactions, enhancing their catalytic activity. The nature of these interactions is primarily ionic, where the tetramethylammonium cation and tetrafluoroborate anion stabilize the charged intermediates formed during the reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of ion channels and transporters. This compound can also impact gene expression by altering the intracellular ionic environment, which in turn affects the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating ion channels and transporters. At high doses, this compound can have toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and redox reactions. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can enhance the activity of enzymes involved in the electron transport chain, leading to increased ATP production. Additionally, it can modulate the levels of metabolites such as NADH and FADH₂, which are critical for cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is influenced by factors such as the compound’s ionic nature and the presence of specific binding sites on cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it can modulate the activity of enzymes involved in the electron transport chain. Additionally, it can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

tetramethylazanium;tetrafluoroborate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFABLFRYCHILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216296
Record name Tetramethylammonium tetrafluoroborate
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Molecular Weight

160.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetramethylammonium tetrafluoroborate
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CAS No.

661-36-9
Record name Tetramethylammonium tetrafluoroborate
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Record name Tetramethylammonium tetrafluoroborate
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Record name Tetramethylammonium tetrafluoroborate
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Record name Tetramethylammonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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